1-benzoyl-N-benzylpiperidine-4-carboxamide
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Description
“1-benzoyl-N-benzylpiperidine-4-carboxamide” is an organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of Grignard reagents with carbonyl compounds . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C13H17NO . The InChI key is SGIBOXBBPQRZDM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 203.28 , a density of 1.026 g/mL at 25 °C , and a boiling point of 315.4 °C/760 mmHg . The compound is also sensitive to air .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-benzoyl-N-benzylpiperidine-4-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein] . This reduction is an essential step in the fatty acid elongation cycle of the FAS-II pathway .
Biochemical Pathways
The compound affects the FAS-II pathway , which is involved in the biosynthesis of long-chain fatty acids . By reducing the double bond of 2-trans-enoyl- [acyl-carrier protein], it facilitates the elongation of the fatty acid chain .
Result of Action
The action of this compound results in the elongation of fatty acid chains in the FAS-II pathway . This could potentially alter the lipid composition of cells and have downstream effects on cellular processes that depend on these lipids.
Properties
IUPAC Name |
1-benzoyl-N-benzylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-15-16-7-3-1-4-8-16)17-11-13-22(14-12-17)20(24)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSIHXKOHRWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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